molecular formula C10H16N2O2 B13301710 2-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylbutanoic acid

2-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylbutanoic acid

Cat. No.: B13301710
M. Wt: 196.25 g/mol
InChI Key: SJMLYUVAOXVLGN-UHFFFAOYSA-N
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Description

2-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylbutanoic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylbutanoic acid can be achieved through multi-component reactions involving pyrazole derivatives. One common method involves the reaction of 1H-pyrazole-5-carbaldehydes with suitable reagents under mild conditions. For instance, a green and one-pot synthesis method uses L-proline as a catalyst and ethanol as the solvent . This approach is environmentally friendly and offers high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and multi-component reactions can be applied to scale up the synthesis process. Utilizing catalysts like L-proline and solvents such as ethanol can make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, docking studies have shown that similar compounds can inhibit human Aldo-keto reductase 1C3 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylbutanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

IUPAC Name

2-(2,4-dimethylpyrazol-3-yl)-3-methylbutanoic acid

InChI

InChI=1S/C10H16N2O2/c1-6(2)8(10(13)14)9-7(3)5-11-12(9)4/h5-6,8H,1-4H3,(H,13,14)

InChI Key

SJMLYUVAOXVLGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)C)C(C(C)C)C(=O)O

Origin of Product

United States

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